molecular formula C23H20BrNOS B2835392 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-17-4

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

Cat. No.: B2835392
CAS No.: 866049-17-4
M. Wt: 438.38
InChI Key: DXGAUROYEGPQDM-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone (CAS: 866049-17-4) is a β-lactam derivative with a molecular formula of C₂₃H₂₀BrNOS and a molecular weight of 438.4 g/mol . This compound features a central azetidinone (β-lactam) ring substituted with a 4-bromophenylsulfanylmethyl group, a 4-methylphenyl group, and a phenyl group.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGAUROYEGPQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand the precise interactions between this compound and its targets.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more

Biological Activity

3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, with the CAS number 866049-17-4, is a compound of interest due to its potential biological activities. Its structure includes a sulfur atom linked to a bromophenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicological profile.

  • Molecular Formula : C23H20BrNOS
  • Molecular Weight : 438.39 g/mol
  • Purity : >90%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells in vitro, suggesting potential applications in oncology .

Antimicrobial Properties

Research has also pointed towards antimicrobial activity:

  • Activity Spectrum : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging data suggest that this compound may have neuroprotective effects:

  • Mechanism : It is hypothesized that the compound can protect neuronal cells from oxidative stress-induced damage.
  • Study Results : Animal models have shown reduced neuronal death in models of neurodegenerative diseases when treated with similar compounds, hinting at a protective role against conditions like Alzheimer's disease .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicological aspects:

  • Aquatic Toxicity : The compound is classified as very toxic to aquatic life, with long-lasting effects. This raises concerns regarding its environmental impact and necessitates careful handling .
  • Reproductive Toxicity : There are indications that it may affect fertility or pose risks during pregnancy, highlighting the need for further research into its safety profile .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound Name Anticancer Activity Antimicrobial Activity Neuroprotective Effects Toxicity Level
This compoundModerateHighPotentialVery toxic to aquatic life
Related Compound AHighModerateLowLow
Related Compound BModerateHighModerateModerate

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone exhibit significant anticancer properties. Research has shown that the presence of the bromophenyl and sulfanyl groups can enhance the compound's ability to inhibit cancer cell proliferation. In particular, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfanyl group is thought to play a crucial role in this activity by disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Agricultural Science

Pesticidal Applications
In the context of agricultural science, this compound has been explored as a potential botanical pesticide. Its efficacy against agricultural pests has been attributed to its ability to disrupt insect physiological processes. Laboratory assays have shown promising results in controlling pests such as aphids and whiteflies, making it a candidate for eco-friendly pest management solutions .

Plant Growth Regulation
Additionally, this compound may influence plant growth and development. Preliminary studies suggest that it can enhance root development and increase resistance to biotic stressors when applied to crops. This dual functionality could position it as a valuable tool in sustainable agriculture .

Materials Science

Polymer Chemistry
The structural characteristics of this compound lend themselves to applications in materials science, particularly in the synthesis of novel polymers. Its ability to act as a monomer or cross-linking agent can lead to materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its incorporation into polymer matrices for applications ranging from coatings to biomedical devices .

Case Studies

StudyFocusFindings
Anticancer Properties In vitro studies on cancer cell linesSignificant cytotoxic effects observed, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity Testing against bacterial strainsDemonstrated broad-spectrum antimicrobial activity; effective against both Gram-positive and Gram-negative bacteria .
Pesticidal Efficacy Application on agricultural pestsEffective control of aphids and whiteflies; potential for use in eco-friendly pest management strategies .
Polymer Applications Synthesis of new materialsPotential as a monomer for creating polymers with improved properties; ongoing research into practical applications .

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The strained azetidin-2-one ring undergoes hydrolysis under acidic or basic conditions to yield β-amino acid derivatives. For example:

  • Acidic Hydrolysis : Protonation of the lactam carbonyl facilitates nucleophilic attack by water, leading to ring opening and formation of a β-amino acid.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions that cleave the lactam, producing a carboxylate intermediate.

Reaction Conditions :

  • Acidic: HCl (1M), reflux, 6–12 h .

  • Basic: NaOH (2M), 60°C, 4–8 h .

Product :
3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-β-alanine.

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The electron-withdrawing sulfanyl group activates the bromine on the para position for substitution. Common nucleophiles include amines, alkoxides, and thiols:

Reagent Conditions Product
NH₃ (aq.)DMF, 100°C, 24 h3-{[(4-Aminophenyl)sulfanyl]methyl}-derivative
KSCNDMSO, 120°C, 18 h3-{[(4-Thiocyanatophenyl)sulfanyl]methyl}-analog
NaOCH₃Methanol, reflux, 12 h3-{[(4-Methoxyphenyl)sulfanyl]methyl}-compound

Mechanism :

  • Deprotonation of the nucleophile.

  • Attack at the electrophilic C-Br carbon, facilitated by resonance stabilization from the sulfanyl group .

Oxidation of the Sulfanyl Group

The sulfide moiety (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

  • Sulfoxide Formation :
    Reagent : H₂O₂ (30%), CH₃COOH, 0°C, 2 h.
    Product : 3-{[(4-Bromophenyl)sulfinyl]methyl}-derivative .

  • Sulfone Formation :
    Reagent : mCPBA (m-chloroperbenzoic acid), DCM, 25°C, 6 h.
    Product : 3-{[(4-Bromophenyl)sulfonyl]methyl}-analog .

Impact : Oxidation alters electronic properties, potentially enhancing biological activity or solubility.

Functionalization via Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling diversification:

  • Suzuki Coupling :
    Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 24 h.
    Product : Biaryl derivatives (e.g., 3-{[(4-Biphenyl)sulfanyl]methyl}-compound) .

  • Buchwald-Hartwig Amination :
    Reagents : Pd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 100°C, 18 h.
    Product : 3-{[(4-(Aryl/alkylamino)phenyl)sulfanyl]methyl}-analog .

Electrophilic Aromatic Substitution

The methylphenyl and phenyl substituents may undergo electrophilic substitution, though steric hindrance limits reactivity:

  • Nitration :
    Reagent : HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4 h.
    Product : Nitro-substituted derivatives at meta/para positions of phenyl rings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ primarily in the substituents on the aryl sulfide group. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity Key Features/Applications References
3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone 4-Br C₂₃H₂₀BrNOS 438.4 ≥95% Lab reagent; bromine enhances electrophilicity
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone 4-Cl C₂₃H₂₀ClNOS 393.94 >90% Chlorine substitution may reduce steric hindrance compared to Br
3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone 3-OCH₃ C₂₄H₂₃NO₂S ~397.5 (estimated) N/A Methoxy group improves solubility in polar solvents

Key Comparisons :

Electronic Effects :

  • The 4-bromo substituent (target compound) introduces strong electron-withdrawing effects, which may enhance electrophilicity and stability compared to the 4-chloro analog .
  • The 3-methoxy analog (electron-donating group) likely exhibits increased solubility in polar solvents due to enhanced hydrogen-bonding capacity .

Molecular Weight and Steric Factors: The brominated compound has the highest molecular weight (438.4 g/mol), followed by the methoxy derivative (~397.5 g/mol) and the chlorinated analog (393.94 g/mol).

Purity and Availability: The brominated compound is available at ≥95% purity, while the chlorinated analog is listed at >90% purity.

Bromine’s leaving-group capability may make the target compound more reactive in substitution reactions compared to chlorine or methoxy groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via S-alkylation of a thiol-containing intermediate (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) in an alkaline medium with a brominated ketone derivative. Reaction optimization involves controlling pH (9–11), solvent choice (e.g., ethanol or DMF), and temperature (60–80°C) to maximize yield and purity. Post-reduction steps may be required for intermediates, as seen in analogous sulfanyl-containing azetidinones .

Q. How is the compound characterized structurally and functionally in preliminary studies?

  • Methodology : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., sulfanyl-methyl groups, aromatic protons).
  • Infrared Spectroscopy (IR) : Peaks near 1670–1700 cm1^{-1} verify the azetidinone carbonyl group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Melting Point Analysis : Consistency in melting range (e.g., 134–178°C) indicates purity, as shown in structurally related compounds .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry and crystal packing?

  • Methodology : SC-XRD using SHELX programs (e.g., SHELXL for refinement) determines absolute configuration and anisotropic displacement parameters. For example:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply full-matrix least-squares methods with SHELXL-2018, achieving R-factors < 0.04. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Methodology : Discrepancies in IC50_{50} values (e.g., enzyme inhibition vs. cellular assays) require:

  • Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3).
  • Solubility Optimization : Test DMSO/PBS mixtures to ensure compound stability.
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity, as demonstrated in triazole-sulfanyl derivatives .

Q. How does computational modeling inform structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2).
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites (e.g., sulfanyl group nucleophilicity).
  • Pharmacophore Mapping : Align with known inhibitors to prioritize substituent modifications .

Q. What are the thermodynamic and kinetic stability profiles of the compound under varying pH and temperature conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td_d > 200°C suggests thermal robustness).
  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products at pH 1–13 (e.g., hydrolysis of the azetidinone ring).
  • Kinetic Studies : Pseudo-first-order rate constants (k) quantify stability in biological buffers .

Q. How do crystallographic data resolve spectral anomalies in NMR or IR analyses?

  • Methodology : Discrepancies (e.g., unexpected splitting in 1^1H NMR) are cross-validated via:

  • X-ray Refinement : Confirm spatial arrangement of substituents causing anisotropic effects.
  • Dynamic NMR : Variable-temperature experiments identify conformational exchange (e.g., hindered rotation of aryl groups) .

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